molecular formula C9H12O5 B14592865 3,5,7-Trioxononanoic acid CAS No. 61067-59-2

3,5,7-Trioxononanoic acid

Cat. No.: B14592865
CAS No.: 61067-59-2
M. Wt: 200.19 g/mol
InChI Key: OJKIUORTIUOJGN-UHFFFAOYSA-N
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Description

3,5,7-Trioxononanoic acid is an organic compound with the molecular formula C9H12O5. It is a derivative of nonanoic acid, characterized by the presence of three oxo groups at the 3rd, 5th, and 7th positions on the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trioxononanoic acid typically involves the oxidation of nonanoic acid derivatives. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the intermediate compounds to the desired trioxo product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trioxononanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in polyhydroxy nonanoic acids.

    Substitution: The oxo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Polyhydroxy nonanoic acids.

    Substitution: Various substituted nonanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5,7-Trioxononanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3,5,7-Trioxononanoic acid involves its interaction with specific molecular targets and pathways. The oxo groups can participate in redox reactions, influencing cellular processes and metabolic pathways. The compound’s reactivity with nucleophiles and electrophiles allows it to modify biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic acid: The parent compound, lacking the oxo groups.

    3,5-Dioxononanoic acid: A similar compound with two oxo groups.

    3,7-Dioxononanoic acid: Another similar compound with oxo groups at different positions.

Uniqueness

3,5,7-Trioxononanoic acid is unique due to the presence of three oxo groups, which confer distinct chemical and biological properties

Properties

CAS No.

61067-59-2

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

3,5,7-trioxononanoic acid

InChI

InChI=1S/C9H12O5/c1-2-6(10)3-7(11)4-8(12)5-9(13)14/h2-5H2,1H3,(H,13,14)

InChI Key

OJKIUORTIUOJGN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)CC(=O)CC(=O)O

Origin of Product

United States

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